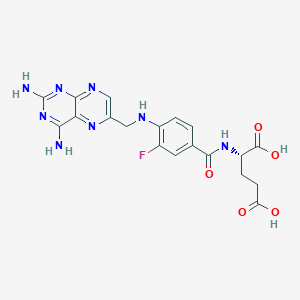

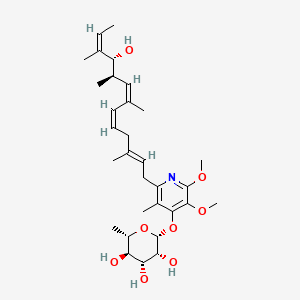

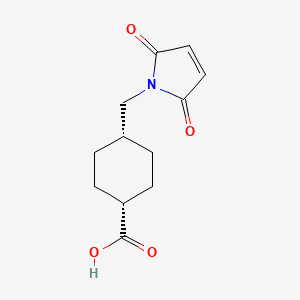

![molecular formula C28H48N8O4 B1664215 2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol CAS No. 29491-75-6](/img/structure/B1664215.png)

2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol

Vue d'ensemble

Description

The compound “2-{4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-ylamino}ethan-1-ol” is also known as a Dipyridamole Analogue . It has a molecular formula of C28H48N8O4. This compound is an equilibrative nucleoside transporter 1 (ENT1) inhibitor.

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes two azocan-1-yl groups, a pyrimido[5,4-d][1,3]diazin-2-yl group, and multiple hydroxyethylamino and ethan-1-ol groups .Applications De Recherche Scientifique

Crystallographic Characterization

- Complex Formation and Structural Analysis : Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine under hydrothermal conditions transforms unexpectedly, showcasing a zigzag skeleton with two dimethylpyrimidinylsulfanyl groups at both ends. The coordination of the nitrogen atoms in the skeleton is planar (Wang et al., 2010).

Semiconductor Research

- Molecular Semiconductors : Synthesis and properties of thiophene-diazine semiconductors were examined. Despite the presence of electron-poor heteroaromatic rings, these oligomers are p-channel semiconductors. Their solid-state fluorescence efficiency suggests behavior as extended pi systems, advantageous in light-emitting transistors (Ortiz et al., 2009).

Biological Activity and Enzyme Inhibition

- Potential Inhibitors of Enzymes : Synthesized derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine showed significant inhibition of 15-lipoxygenase, indicating potential biological applications (Asghari et al., 2016).

Ligand Synthesis and Complexation

- Schiff Base Ligand Synthesis : A new hexadentate Schiff base ligand was synthesized and its monomeric complexes with Co(II), Ni(II), Cu(II), and Zn(II) were characterized. Studies revealed octahedral geometries for all complexes, suggesting potential in various applications, including biological activity against organisms like E. coli and S. aureus (Al‐Hamdani & Shaker, 2011).

Polymeric Complexes and Network Structures

- Azido-Bridged Cadmium(II) Polymeric Complexes : Synthesis and characterization of Cd(II)-azido polymeric complexes with bis(bidentate) diazine Schiff bases as auxiliary bridging ligands led to the formation of different types of polymeric networks. These compounds are important for understanding coordination polymers and their potential applications (Yue et al., 2004).

Drug Formulation Studies

- Dipyridamole Degradant Impurities : A study identified unknown impurities in Dipyridamole drug formulations, characterizing their structures and providing insight into the stability and quality control of pharmaceutical products (Subbaiah et al., 2012).

Chiral Coordination Polymers

- Spontaneous Resolution and Chirality in Coordination Polymers : Research on azido-bridged coordination polymers prepared using achiral diazine ligands. The study explores the induced chirality in these polymers, contributing to the understanding of coordination chemistry and materials science (Gao et al., 2004).

Synthesis and Characterization

- Synthesis of Heterocyclic Compounds : Studies in the field of biologically active azines, particularly pyrimidine derivatives and their analogs, indicate their significance in synthesizing biologically active compounds (Ovsyannikova et al., 2016).

Optical and Electronic Properties

- Polyimide/Silica NLO Hybrid Materials : Research on the synthesis of polyimide/silica NLO hybrid materials incorporating nonlinear optical molecules. These materials show potential applications in optical devices due to their excellent thermal stability and electro-optic coefficients (Qiu et al., 2008).

Propriétés

IUPAC Name |

2-[[4,8-bis(azocan-1-yl)-2-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N8O4/c37-19-15-35(16-20-38)27-30-24-23(25(31-27)33-11-7-3-1-4-8-12-33)29-28(36(17-21-39)18-22-40)32-26(24)34-13-9-5-2-6-10-14-34/h37-40H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOCTHJHIGLQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCCCC4)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

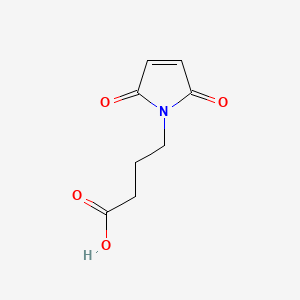

![5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione](/img/structure/B1664135.png)

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)